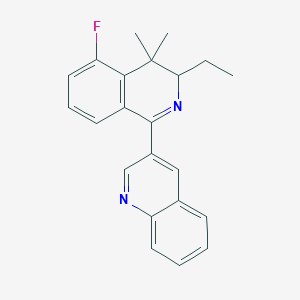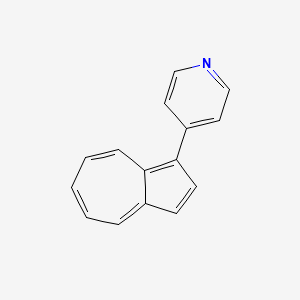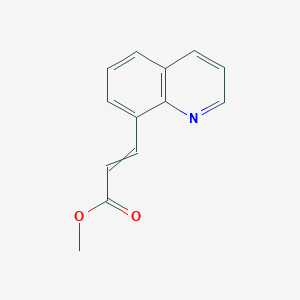
3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol is a synthetic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenolic compound under controlled conditions. One common method involves the use of ethyl bromoacetate and primary amines in the presence of an oxidizing agent such as phenacyl . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Phenacyl, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer activity.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Agriculture: It is explored for its potential use as a pesticide or herbicide.
Materials Science: The compound is investigated for its role in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile: A similar pyrazole derivative with anticancer activity.
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Used in the pharmaceutical industry for various applications.
Uniqueness
3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
918812-49-4 |
|---|---|
Fórmula molecular |
C12H15N3O |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-(3,5-dimethylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C12H15N3O/c1-8-5-9(2)15(14-8)12-4-3-11(16)6-10(12)7-13/h3-6,16H,7,13H2,1-2H3 |
Clave InChI |
KARMGCLIZAHYCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=C(C=C(C=C2)O)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine](/img/structure/B12628120.png)
![1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12628128.png)
![N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12628138.png)
![N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12628144.png)
![(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12628165.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)


![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)


![2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12628219.png)
![Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12628220.png)
